(6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with a dimethylamino group and a phenyl group
Vorbereitungsmethoden
The synthesis of (6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]
Analyse Chemischer Reaktionen
(6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen sulfide for the conversion to Michler’s thione and hydride reagents for reduction to 4,4’-bis(dimethylamino)benzhydrol . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. It is used as an intermediate in the synthesis of dyes and pigments, such as methyl violet and Victoria Blue B . Additionally, it serves as a photosensitizer in photochemical reactions due to its absorption properties . In the field of material science, it is employed in the production of photovoltaic materials .
Wirkmechanismus
The mechanism of action of (6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with molecular targets and pathways. As a photosensitizer, it absorbs light and transfers energy to other molecules, facilitating photochemical reactions . Its electron-rich nature also makes it reactive in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
(6-(Dimethylamino)-4-methylpyridin-3-yl)(phenyl)methanone can be compared to similar compounds such as Michler’s ketone and p-dimethylaminobenzophenone . These compounds share structural similarities but differ in their specific functional groups and applications. For example, Michler’s ketone is used in the production of dyes and pigments, while p-dimethylaminobenzophenone is a related compound with only one amine group .
Eigenschaften
Molekularformel |
C15H16N2O |
---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
[6-(dimethylamino)-4-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C15H16N2O/c1-11-9-14(17(2)3)16-10-13(11)15(18)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI-Schlüssel |
LKDRDAXTFULRGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.